

Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethynylbenzaldehyde

Cat. No.: B1333185

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **3-ethynylbenzaldehyde**.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-ethynylbenzaldehyde**, a compound with the molecular formula C_9H_6O and a molecular weight of 130.14 g/mol. [1] This data is crucial for the identification and characterization of this molecule in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.02	s	-	CHO
8.08	s	-	Ar-H
7.91	d	7.7	Ar-H
7.82	d	7.7	Ar-H
7.55	t	7.7	Ar-H
3.18	s	-	C≡CH

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
191.5	CHO
137.2	Ar-C
136.9	Ar-C
133.0	Ar-C
129.5	Ar-C
129.4	Ar-C
123.3	Ar-C
82.8	C≡CH
80.0	C≡CH

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Description of Vibration
3280	≡C-H stretch
2100	C≡C stretch
1700	C=O stretch (aldehyde)
1600, 1575, 1475	C=C stretch (aromatic)
3050	C-H stretch (aromatic)
2850, 2750	C-H stretch (aldehyde)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
130	100	[M] ⁺ (Molecular Ion)
129	95	[M-H] ⁺
102	50	[M-CO] ⁺
76	40	[C ₆ H ₄] ⁺
51	30	[C ₄ H ₃] ⁺

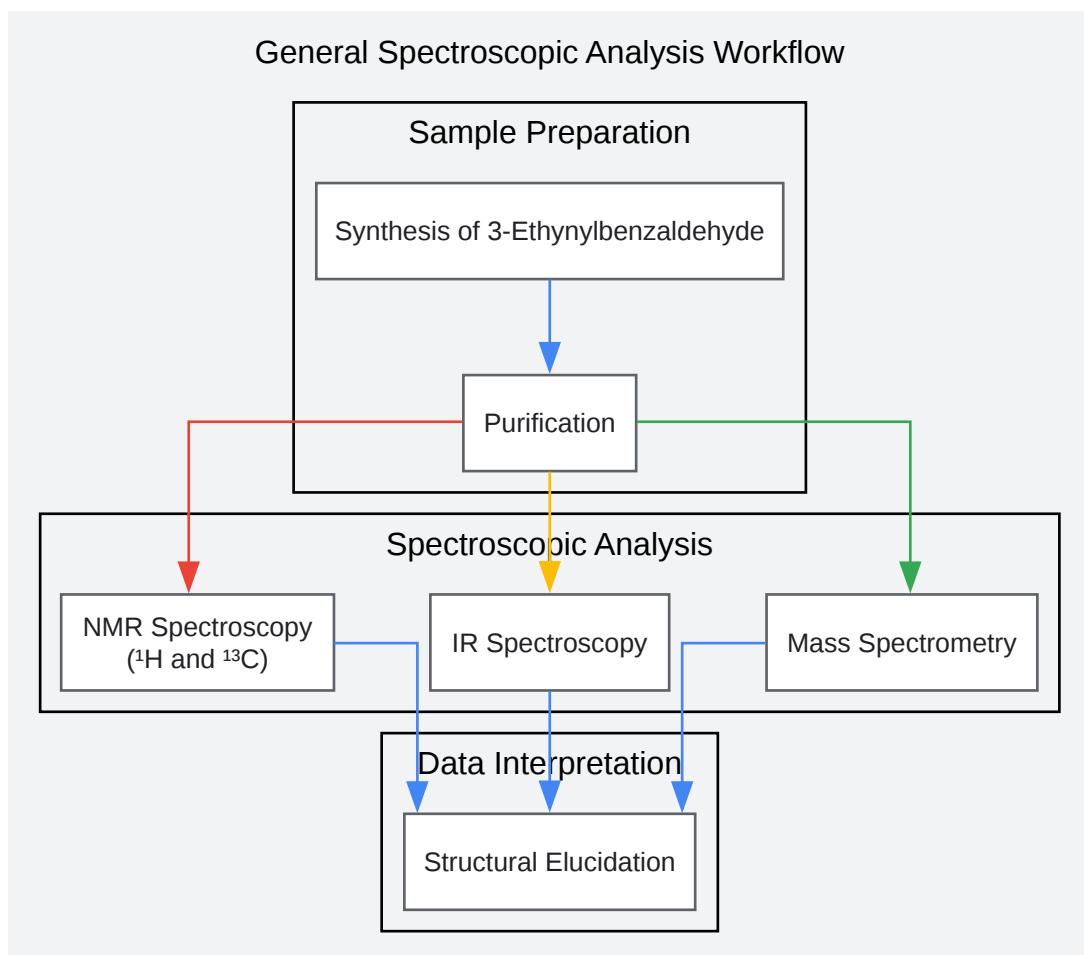
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of **3-ethynylbenzaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

Infrared (IR) Spectroscopy


The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **3-ethynylbenzaldehyde** is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-ethynylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages from sample synthesis to structural elucidation using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides - *Organic Chemistry Frontiers* (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [Spectroscopic and Experimental Data for 3-Ethynylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333185#spectroscopic-data-nmr-ir-mass-spec-for-3-ethynylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com